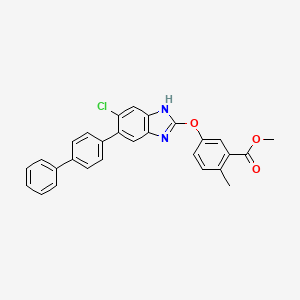
MK-3903
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MK-3903 is a potent and selective activator of AMP-activated protein kinase (AMPK), with an effective concentration (EC50) of 8 nanomolar for the α1 β1 γ1 subunit . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the regulation of lipid metabolism and insulin sensitization .
準備方法
The synthesis of MK-3903 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution reactions: The benzimidazole core undergoes various substitution reactions to introduce the desired functional groups
Final coupling: The final step involves coupling the substituted benzimidazole with a benzoic acid derivative to form this compound.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and yield improvement.
化学反応の分析
MK-3903 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzimidazole core, potentially altering its activity.
Substitution: This compound can undergo substitution reactions, particularly on the benzimidazole and biphenyl moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
MK-3903 has a wide range of scientific research applications:
作用機序
MK-3903 exerts its effects by activating AMPK, a key regulator of cellular energy homeostasis. Upon activation, AMPK phosphorylates and activates acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation and improved insulin sensitivity . The molecular targets of this compound include the α1 β1 γ1 subunit of AMPK, and its activation leads to downstream effects on lipid metabolism and glucose uptake .
類似化合物との比較
MK-3903 is unique among AMPK activators due to its high selectivity and potency. Similar compounds include:
AICAR (Acadesine): Another AMPK activator, but with a different mechanism of action and lower potency compared to this compound.
Phenformin: Similar to metformin, but with higher potency and increased risk of side effects.
This compound stands out due to its direct activation of AMPK and its potential for more targeted therapeutic applications.
特性
分子式 |
C28H21ClN2O3 |
|---|---|
分子量 |
468.9 g/mol |
IUPAC名 |
methyl 5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoate |
InChI |
InChI=1S/C28H21ClN2O3/c1-17-8-13-21(14-22(17)27(32)33-2)34-28-30-25-15-23(24(29)16-26(25)31-28)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-16H,1-2H3,(H,30,31) |
InChIキー |
CDDOIHTUVAWAOY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


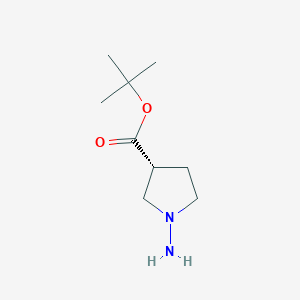
![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-2-isopropyl-2-[2-(3-thienyl)ethyl]-3H-pyran-6-one](/img/structure/B8293919.png)
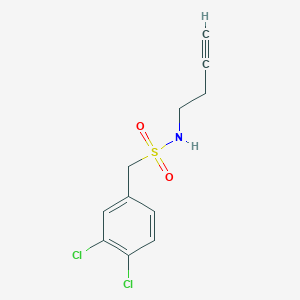
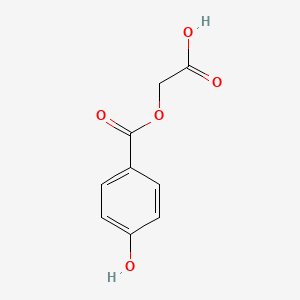
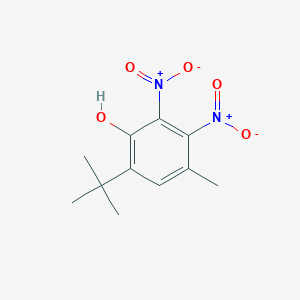
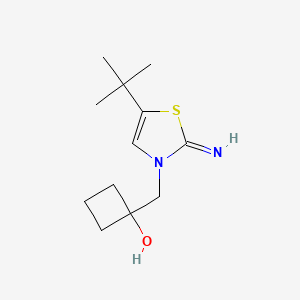
![1-[3-(4-Hydroxyphenyl)-propyl]-2-mercaptoimidazole](/img/structure/B8293950.png)

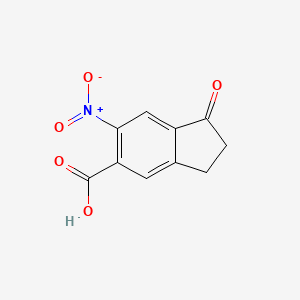
![tert-Butyl (1R,3S,6S)-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8293963.png)
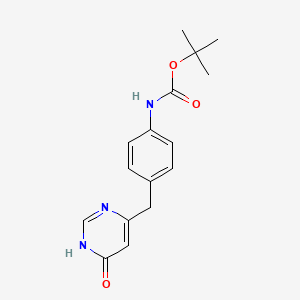
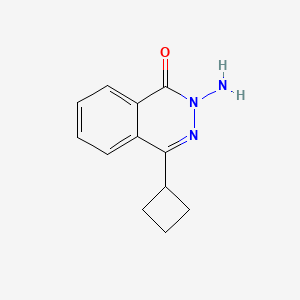
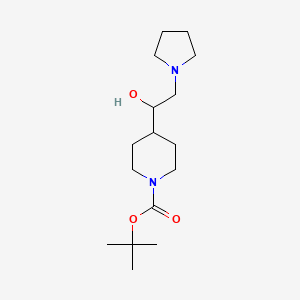
![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine](/img/structure/B8294008.png)
